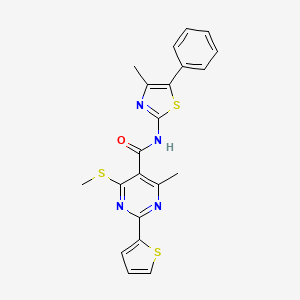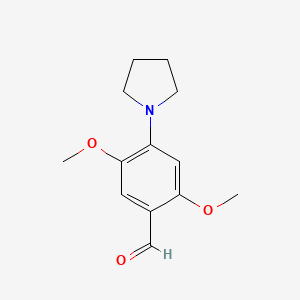
2,5-Dimethoxy-4-pyrrolidin-1-yl-benzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Dimethoxy-4-pyrrolidin-1-yl-benzaldehyde is a chemical compound with the molecular formula C13H17NO3 . It appears as a crystal .
Synthesis Analysis
The synthesis of this compound involves the reaction of 1,4-dibromobutane with aniline under the participation of sodium sulfate. The resulting N-phenylpyrrolidane then reacts with dimethylformamide and phosphorus oxychloride. After formylation, the product is obtained .Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C13H17NO3/c1-16-12-8-11 (14-5-3-4-6-14)13 (17-2)7-10 (12)9-15/h7-9H,3-6H2,1-2H3 . The molecular weight of the compound is 235.28 .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a melting point of 83-86°C . The compound has a density of 1.125±0.06 g/cm3 .科学的研究の応用
Synthesis and Chemical Applications
Synthesis of Derivatives : 2,5-Dimethoxy-4-pyrrolidin-1-yl-benzaldehyde and its derivatives have been synthesized for various applications. For instance, a synthesis process involving the condensation reaction of 2-methylbenzimidazole with 2,5-dimethoxy-1,4-benzenedicarboxaldehyde resulted in a yield of 75.2% under optimal conditions (X. Bin, 2012).
Role in Chiral Ligand Synthesis : The compound has been used in the synthesis of chiral ligands, contributing to the enantioface-differentiating addition of butyllithium to benzaldehyde. This process achieved very high optical purity, demonstrating its significance in asymmetric synthesis (SoaiKenso & MukaiyamaTeruaki, 1978).
Intermediates in Organic Synthesis : It serves as an important intermediate in the synthesis of various organic compounds, such as small molecule anticancer drugs. A rapid and high yield synthetic method for 4-(pyrrolidin-1-ylmethyl)benzaldehyde was established, demonstrating its utility in pharmaceutical synthesis (Binliang Zhang et al., 2018).
Conducting Polymer Synthesis : This compound has also been utilized in the synthesis of conducting polymers. Derivatized bis(pyrrol-2-yl) arylenes, which include variants of this compound, have been synthesized for their low oxidation potentials and stability in conducting forms (G. Sotzing et al., 1996).
Applications in Analytical Chemistry
Fluorescence Sensors : The compound has been used in the development of fluorescence sensors. For example, (S)-binaphthalene-based polymer sensors incorporating a variant of this compound have demonstrated efficacy in direct and visual detection of fluoride ions (Fei Li et al., 2014).
Catalytic Activity Studies : Studies have also focused on the electrocatalytic activity of certain derivatives, such as in the oxidation of benzyl alcohol, offering insights into their potential applications in catalysis (Jin-jin Lu et al., 2014).
Investigation in Kinetics and Mechanisms : Research has been conducted on the kinetics and mechanisms of reactions involving variants of this compound, such as the oxidation of methoxy benzaldehydes, providing valuable information for chemical process optimization (V. Malik et al., 2016).
特性
IUPAC Name |
2,5-dimethoxy-4-pyrrolidin-1-ylbenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-16-12-8-11(14-5-3-4-6-14)13(17-2)7-10(12)9-15/h7-9H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVYKEKQDQZMXCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C=O)OC)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>35.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24787438 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

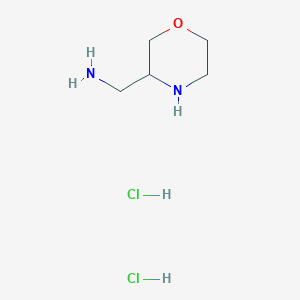

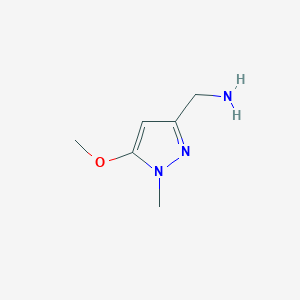
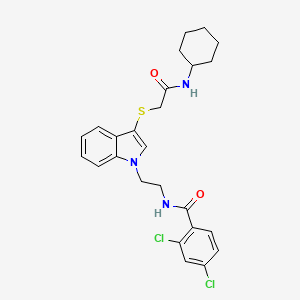
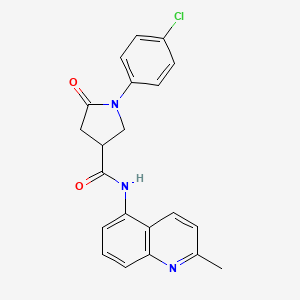
![(E)-2-(2-Chlorophenyl)-N-[[(2R,5S)-5-(3-methyl-1,2,4-oxadiazol-5-yl)oxolan-2-yl]methyl]ethenesulfonamide](/img/structure/B2475941.png)
![1-(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone](/img/structure/B2475942.png)
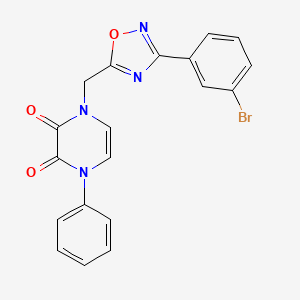

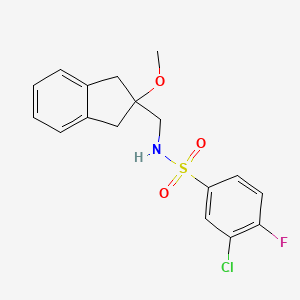
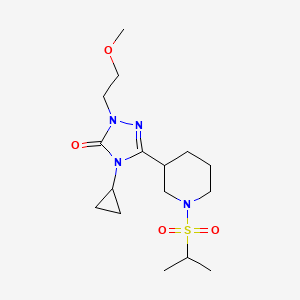
![(3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(3,4-dihydroxyphenyl)methanone](/img/structure/B2475952.png)
![3,4,7,9-tetramethyl-1-(2-methylbenzyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2475953.png)
